molecular formula C6H5ClN2O2 B13113653 3-(Chloromethyl)-5-nitropyridine

3-(Chloromethyl)-5-nitropyridine

Cat. No.: B13113653
M. Wt: 172.57 g/mol
InChI Key: DWJVIXUTKIWGTF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-nitropyridine is a nitro-substituted pyridine derivative with a reactive chloromethyl (-CH$2$Cl) group at the 3-position. Its synthesis involves the conversion of (5-nitropyridin-3-yl)methanol to this compound hydrochloride via treatment with thionyl chloride (SOCl$2$) . The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions, while the nitro group contributes to electronic effects and hydrogen-bonding interactions.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

3-(chloromethyl)-5-nitropyridine

InChI

InChI=1S/C6H5ClN2O2/c7-2-5-1-6(9(10)11)4-8-3-5/h1,3-4H,2H2

InChI Key

DWJVIXUTKIWGTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])CCl

Origin of Product

United States

Preparation Methods

Chloromethylation of 5-Nitropyridine

  • Reagents and Conditions:

    • Chloromethylation is typically performed using chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions, although chloromethyl methyl ether is hazardous and controlled.

    • Alternatively, nucleophilic substitution using chloromethylating agents in the presence of Lewis acids or acid catalysts can be employed.

  • Reaction Parameters:

    • Temperature control at low to moderate temperatures (0–40°C) is critical to avoid over-chloromethylation or decomposition.

    • Solvents such as dichloromethane or dimethylformamide (DMF) provide suitable media for the reaction.

  • Outcome:

    • The chloromethyl group is introduced at the 3-position of the pyridine ring, yielding 3-(chloromethyl)-5-nitropyridine with moderate to high selectivity.

Nitration of 3-(Chloromethyl)pyridine

  • Reagents and Conditions:

    • Nitration is conducted using a nitrating mixture typically consisting of concentrated nitric acid and sulfuric acid.

    • The reaction temperature is maintained between 0°C and 5°C to prevent over-nitration and ring degradation.

  • Procedure:

    • The chloromethyl-substituted pyridine is slowly added to the nitrating mixture under stirring.

    • After completion, the reaction mass is quenched, extracted, and purified.

  • Outcome:

    • The nitro group is introduced at the 5-position, resulting in the target compound this compound.

Recent patent literature describes advanced synthetic routes involving:

  • Diazotization and Hydrolysis Steps: Starting from 4-chloro-2-amino-3-nitropyridine, diazotization with sodium nitrite and hydrochloric acid at 0–5°C followed by hydrolysis at 60–80°C yields 4-chloro-3-nitropyridine-2-ol intermediates, which can be further functionalized to introduce chloromethyl groups.

  • Catalytic Condensation and Cyclization: Using nitromethane and halogenated acrylates with Lewis acid catalysts (e.g., cuprous chloride) to form hydroxylated nitropyridine intermediates, which upon chlorination yield chloromethyl-nitropyridines with high selectivity and yield (up to ~90%).

  • Post-Treatment and Purification: Techniques such as recrystallization with isopropanol and activated carbon filtration ensure product purity exceeding 99.5%.

Method No. Starting Material(s) Key Reagents & Conditions Yield (%) Purity (%) Notes
1 5-Nitropyridine Chloromethylation with chloromethyl methyl ether, acidic medium, 0–40°C 65–75 >95 Requires careful handling due to carcinogenic reagent
2 3-(Chloromethyl)pyridine Nitration with HNO₃/H₂SO₄, 0–5°C 70–80 >95 Controlled temperature prevents over-nitration
3 4-Chloro-2-amino-3-nitropyridine Diazotization (NaNO₂/HCl), hydrolysis, chlorination 75–85 >98 Multi-step; provides intermediates for further functionalization
4 Nitromethane + 2-halogenated acrylate Lewis acid catalysis (CuCl), triethyl orthoformate, chlorination ~90 >99.5 One-pot process, green chemistry approach, high atom economy, low waste
  • Catalyst Selection: Use of Lewis acids such as cuprous chloride or stannic chloride enhances condensation and cyclization efficiency, improving yields of hydroxylated intermediates.

  • Temperature Control: Maintaining reaction temperatures below 100°C during condensation and below 5°C during nitration is critical to minimize side reactions and maximize selectivity.

  • Post-Reaction Workup: Sequential extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions, drying over anhydrous sodium sulfate, and recrystallization significantly improve product purity.

  • Green Chemistry Metrics: Atom economy and E-factor analyses indicate that one-pot catalytic methods reduce waste and improve sustainability compared to traditional multi-step syntheses.

The preparation of this compound involves intricate steps of chloromethylation and nitration, often supported by advanced catalytic and purification techniques. Recent developments emphasize one-pot, high-yield, and environmentally friendly methods using Lewis acid catalysis and controlled reaction conditions. These approaches yield high-purity products suitable for further synthetic applications.

Scientific Research Applications

Synthesis of 3-(Chloromethyl)-5-Nitropyridine

The synthesis of this compound typically involves chloromethylation of 3-nitropyridine using reagents such as chloromethyl methyl ether or chloromethyl chloride in the presence of bases. This process allows for the introduction of the chloromethyl group at the 3-position of the pyridine ring, which is crucial for enhancing the compound's reactivity and biological properties .

Biological Activities

1. Antimicrobial Properties
this compound exhibits potent antimicrobial activities against a variety of pathogenic microorganisms. Research indicates that compounds in the nitropyridine class, including this compound, can effectively inhibit bacterial growth and fungal infections. For instance, studies have shown that these compounds are effective against Staphylococcus aureus and Escherichia coli, making them valuable in the development of antimicrobial agents .

2. Anticancer Potential
Recent investigations into the anticancer properties of nitropyridines suggest that this compound may serve as a scaffold for designing novel anticancer drugs. Its ability to undergo further chemical modifications allows for the synthesis of derivatives with enhanced cytotoxicity against cancer cell lines. In vitro assays have demonstrated that certain derivatives exhibit significant antiproliferative effects on various cancer cells .

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in creating compounds with specific biological activities, including those targeting bacterial infections and cancerous cells. The versatility in functionalization allows chemists to tailor-make drugs with desired pharmacological profiles .

Agricultural Applications

In addition to its pharmaceutical uses, this compound is also applied in agriculture as an active ingredient in pesticides and herbicides. Its antimicrobial properties help protect crops from fungal pathogens and bacteria that cause diseases, thereby enhancing agricultural productivity. The compound can be incorporated into formulations aimed at preventing microbial damage to seeds and plant roots .

Case Studies

Study Focus Findings
Antimicrobial Efficacy Evaluated against common pathogensDemonstrated high activity against Staphylococcus aureus and E. coli
Cytotoxicity Assay Tested on cancer cell linesShowed significant antiproliferative effects; potential for drug development
Agricultural Application Use as a fungicideEffectively protects crops from microbial diseases; enhances yield

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Table 1: Key Pyridine Derivatives and Their Substituent Profiles
Compound Name Substituents Key Reactivity/Applications Reference
3-(Chloromethyl)-5-nitropyridine 3-CH$2$Cl, 5-NO$2$ Alkylation agent for sulfanyl derivatives
2-Chloro-5-methyl-3-nitropyridine 2-Cl, 3-NO$2$, 5-CH$3$ Intermediate for bioactive compounds
2-Chloro-3-fluoro-5-nitropyridine 2-Cl, 3-F, 5-NO$_2$ Research applications (unspecified)
2-Chloro-5-iodo-3-nitropyridine 2-Cl, 3-NO$_2$, 5-I Halogen-rich scaffold for coupling reactions
Methyl 6-chloro-5-nitronicotinate 6-Cl, 5-NO$2$, 3-COOCH$3$ Ester functionality for further derivatization
  • Chloromethyl vs. Methyl Groups : The chloromethyl group in this compound confers higher electrophilicity compared to methyl groups (e.g., in 2-Chloro-5-methyl-3-nitropyridine), enabling nucleophilic substitutions without requiring harsh conditions .
  • Halogen Diversity : Fluorine and iodine substituents (e.g., in 2-Chloro-3-fluoro-5-nitropyridine and 2-Chloro-5-iodo-3-nitropyridine) alter electronic properties and steric bulk, affecting reactivity in cross-coupling reactions .

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